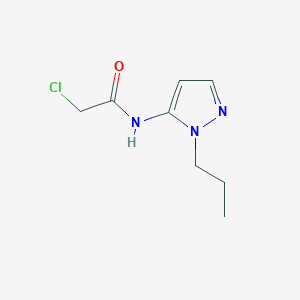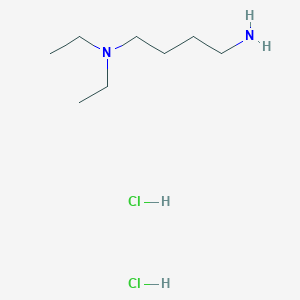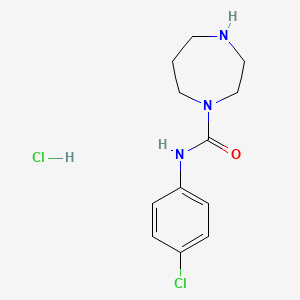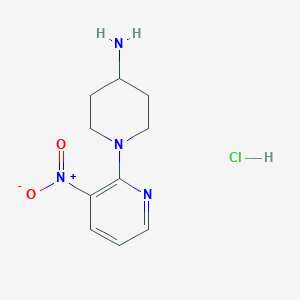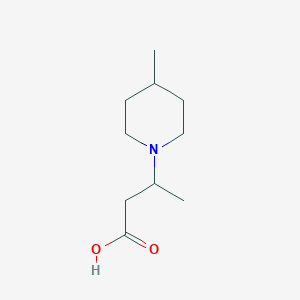
3-(4-Methylpiperidin-1-yl)butanoic acid
Vue d'ensemble
Description
“3-(4-Methylpiperidin-1-yl)butanoic acid” is a compound with the molecular formula C10H19NO2 . It has a molecular weight of 185.27 g/mol . The compound is related to butanoic acid, which is a four-carbon acid that occurs in butter and animal fat .
Molecular Structure Analysis
The InChI code for “3-(4-Methylpiperidin-1-yl)butanoic acid” is 1S/C10H19NO2/c1-9-4-7-11(8-5-9)6-2-3-10(12)13/h9H,2-8H2,1H3,(H,12,13) . The Canonical SMILES is CC1CCN(CC1)CCCC(=O)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass is 185.141578849 g/mol .Applications De Recherche Scientifique
1. Urease Inhibition
A study by (Nazir et al., 2018) explored the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid. These compounds were found to be potent inhibitors of the urease enzyme, suggesting potential therapeutic applications.
2. Anticonvulsant and Antinociceptive Activities
Research by (Kamiński et al., 2016) synthesized piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, noting their potential as hybrid anticonvulsants. These molecules combine fragments of known antiepileptic drugs, displaying broad-spectrum anticonvulsant activities.
3. Organometallic Analogs in Medicinal Chemistry
In the field of medicinal organometallic chemistry, (Patra et al., 2012) synthesized planar chiral carboxylic acid derivatives, including propanoic acid variants. These compounds were tested for antibacterial activity, though they showed no promising results.
4. Bioorganic Chemistry
A study by (Kumar et al., 2002) involved the synthesis of a β-amino acid homologue of L-histidine from L-histidine methyl ester, which includes a butanoic acid intermediate. This contributes to the understanding of amino acid analogs in bioorganic chemistry.
5. Idiopathic Pulmonary Fibrosis Treatment
(Procopiou et al., 2018) investigated a series of 3-aryl(pyrrolidin-1-yl)butanoic acids as potential treatments for idiopathic pulmonary fibrosis. These compounds showed high affinity and selectivity for the αvβ6 integrin.
6. Food Safety
A study by (Hu et al., 2020) identified 3-methyl-butanoic acid as a metabolic marker for Staphylococcus aureus in pork, suggesting applications in food safety and quality control.
7. Nanotechnology
(Ali et al., 2012) utilized butanoic acid derivatives in the development of synthetic ion channels for nanofluidic devices, demonstrating the potential of these compounds in nanotechnology applications.
8. Solar Cell Engineering
In solar cell technology, (Kim et al., 2006) engineered organic sensitizers, including cyano-acrylic acid derivatives, achieving high incident photon to current conversion efficiencies.
Propriétés
IUPAC Name |
3-(4-methylpiperidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-3-5-11(6-4-8)9(2)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADGMBRWTFDNBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



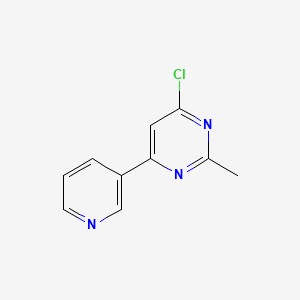
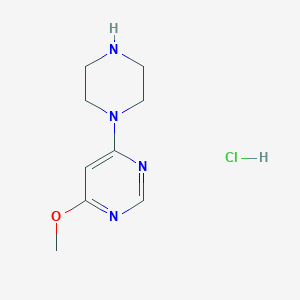
![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)
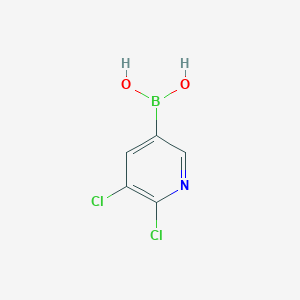
![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
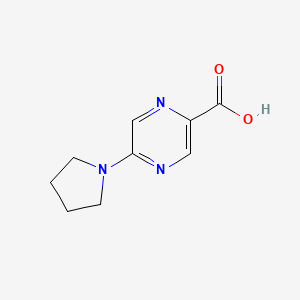

![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanamine](/img/structure/B1418859.png)
![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)
